![molecular formula C12H19ClN2 B14381307 2,5-Dibutyl-3-chloropyrazine CAS No. 88346-46-7](/img/structure/B14381307.png)
2,5-Dibutyl-3-chloropyrazine
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Overview
Description
2,5-Dibutyl-3-chloropyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of butyl groups and a chlorine atom in the structure of this compound imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .
Scientific Research Applications
2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dibutyl-3-chloropyrazine can be compared with other similar compounds, such as:
2,5-Dibromo-3-methoxypyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dibutylpyrazine: Lacks the chlorine atom, resulting in different chemical properties.
3-Chloropyrazine: Lacks the butyl groups, leading to different physical and chemical characteristics
Properties
CAS No. |
88346-46-7 |
---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2,5-dibutyl-3-chloropyrazine |
InChI |
InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3 |
InChI Key |
JAHOTFJUWBOJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C(=N1)Cl)CCCC |
Origin of Product |
United States |
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